molecular formula C14H23NO4 B13463055 Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

Cat. No.: B13463055
M. Wt: 269.34 g/mol
InChI Key: QMJSPIOXBREUBZ-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate is a spirocyclic compound characterized by a unique ring structure where two rings share a single carbon atom. This compound consists of a six-membered nitrogen-containing ring (azine) fused with a ten-membered ring containing an oxygen atom (ether) and a ketone group at the fourth position. A tert-butyl group is attached to the ninth carbon of the ten-membered ring, and a carboxylate group is linked to the ninth carbon as well .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid, yielding the desired spirocyclic compound. Another approach involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating reagent to obtain difluoro derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 4-oxo-9-oxa-1-azaspiro[5.5]undecane-1-carboxylate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-7-4-11(16)10-14(15)5-8-18-9-6-14/h4-10H2,1-3H3

InChI Key

QMJSPIOXBREUBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)CC12CCOCC2

Origin of Product

United States

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